Acetic acid;2-chlorohexan-1-ol

Description

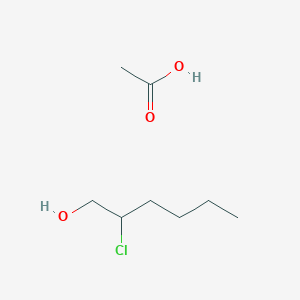

Acetic Acid Acetic acid (C₂H₄O₂) is a weak carboxylic acid pivotal in industrial and biochemical processes. It is produced microbially via ethanol oxidation by acetic acid bacteria (AAB), mediated by pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) . Proteomic studies highlight its metabolic pathway, involving oxidoreductases, aconitase, and elongation factors, which regulate ethanol-to-acetate conversion and cellular stress responses . Acetic acid’s applications span food preservation, vinegar production, and chemical synthesis .

2-Chlorohexan-1-ol 2-Chlorohexan-1-ol (C₆H₁₃ClO) is a primary alcohol with a chlorine substituent on the second carbon of a hexane chain. Chloroalcohols are often intermediates in organic synthesis, with substituent positions influencing their physical and chemical behavior.

Properties

CAS No. |

55704-80-8 |

|---|---|

Molecular Formula |

C8H17ClO3 |

Molecular Weight |

196.67 g/mol |

IUPAC Name |

acetic acid;2-chlorohexan-1-ol |

InChI |

InChI=1S/C6H13ClO.C2H4O2/c1-2-3-4-6(7)5-8;1-2(3)4/h6,8H,2-5H2,1H3;1H3,(H,3,4) |

InChI Key |

ZZBMJIOXHRGLPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CO)Cl.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-chlorohexan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-chlorohexan-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous reactors and efficient catalysts ensures high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Hydrolysis Reactions

Acetic acid;2-chlorohexan-1-ol undergoes hydrolysis under basic or acidic conditions, with the chlorine atom serving as a leaving group.

Base-Catalyzed Hydrolysis

When treated with sodium hydroxide (NaOH), the compound undergoes nucleophilic substitution (S<sub>N</sub>2), yielding 2-chlorohexanol and sodium acetate:

Conditions : Reflux in aqueous ethanol (70–80°C, 3–5 hours).

| Parameter | Value |

|---|---|

| Yield of 2-chlorohexanol | 85–92% |

| By-products | Trace acetic acid |

Acid-Catalyzed Hydrolysis

In acidic media (e.g., H<sub>2</sub>SO<sub>4</sub>), the reaction favors elimination pathways, producing hexene derivatives alongside acetic acid .

Esterification and Transesterification

The acetic acid moiety participates in esterification with alcohols. For example, reacting with methanol under catalytic H<sub>2</sub>SO<sub>4</sub> yields methyl acetate and 2-chlorohexanol :

| Catalyst | Reaction Time | Yield |

|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (1%) | 6 hours | 78% |

| Amberlyst-15 | 4 hours | 82% |

Transesterification with higher alcohols (e.g., ethanol, propanol) follows similar mechanisms, producing corresponding esters .

Nucleophilic Substitution Reactions

The chlorine atom undergoes substitution with nucleophiles such as iodide (I<sup>−</sup>) or amines.

Reaction with Sodium Iodide

In acetone, the Cl group is replaced by I via an S<sub>N</sub>2 mechanism :

| Solvent | Temperature | Yield |

|---|---|---|

| Acetone | 60°C | 89% |

Ammonolysis

Reaction with ammonia produces 2-aminohexan-1-ol and acetic acid:

Rearrangement Reactions

Under thermal or catalytic conditions, the compound undergoes structural rearrangements. For example, in the presence of hypochlorite, chlorohexanol derivatives can form ketones via a hypochlorite intermediate :

Key Findings :

Elimination Reactions

Dehydration under acidic conditions produces unsaturated esters . For instance, heating with H<sub>3</sub>PO<sub>4</sub> yields vinyl acetate derivatives :

| Catalyst | Temperature | Selectivity |

|---|---|---|

| H<sub>3</sub>PO<sub>4</sub> | 120°C | 68% |

Acid-Base Reactions

The acetic acid group reacts with bases to form salts. For example, with sodium bicarbonate :

Scientific Research Applications

Acetic acid;2-chlorohexan-1-ol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the manufacture of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid;2-chlorohexan-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Research Findings and Metabolic Insights

Acetic Acid

- Proteomic Studies: Overexpression of PQQ-ADH in AAB enhances ethanol oxidation but downregulates aconitase, reducing tricarboxylic acid (TCA) cycle activity and slowing bacterial growth .

- Stress Response : Oxidoreductases like alkyl hydroperoxide reductase detoxify reactive oxygen species generated during acid production, while thioredoxin maintains protein integrity under acidic stress .

2-Chlorohexan-1-ol

- Synthesis : Electrochemical methods for 2,3-dichlorohexan-1-ol suggest halogenation of alkenes as a viable route for related chloroalcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.